molecular formula C11H15Cl2N3O B1459008 {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride CAS No. 1609408-02-7

{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride

Cat. No.: B1459008
CAS No.: 1609408-02-7
M. Wt: 276.16 g/mol
InChI Key: ACAVIYUTOGAHQT-UHFFFAOYSA-N
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Description

The compound {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride features a pyrazole core substituted at position 1 with a 2-methoxyphenyl group and at position 4 with a methylamine moiety, stabilized as a dihydrochloride salt. This salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

[1-(2-methoxyphenyl)pyrazol-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-15-11-5-3-2-4-10(11)14-8-9(6-12)7-13-14;;/h2-5,7-8H,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACAVIYUTOGAHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptors and enzymes involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on enzymes, thereby modulating their activity. This compound’s ability to influence enzyme activity makes it a valuable tool in studying biochemical pathways and mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. By binding to enzymes, it can either block the active site, preventing substrate binding, or induce conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C, but may degrade over time if not stored properly. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can affect metabolic flux and alter the levels of specific metabolites. By modulating enzyme activity, this compound can influence the overall metabolic balance within cells, leading to changes in energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its concentration at target sites, influencing its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enhance its effects on gene expression, while localization to the mitochondria may impact cellular metabolism.

Biological Activity

The compound {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride is a synthetic derivative of pyrazole, which has attracted attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

  • Molecular Formula : C12H15N3O2·2HCl
  • Molecular Weight : 283.18 g/mol
  • CAS Number : 618092-00-5

Synthesis

The synthesis of this compound involves the reaction of 2-methoxyphenyl hydrazine with appropriate aldehydes or ketones to form the pyrazole ring, followed by alkylation to introduce the amine functionality. The dihydrochloride salt form enhances solubility and stability in biological assays.

Antitumor Activity

Recent studies have demonstrated that compounds related to the pyrazole class exhibit significant antitumor properties. For instance, derivatives similar to {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
9cA5490.054Inhibition of tubulin polymerization
9cHT-10800.16Cell cycle arrest at G2/M phase
10cSGC-79010.12Disruption of microtubule network

The most active compound in a related study was identified as (1-(p-tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone , which exhibited an IC50 value as low as 0.054 μM against A549 lung cancer cells, indicating potent anti-proliferative activity .

The mechanism by which this compound exerts its effects involves:

  • Tubulin Inhibition : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest.
  • Microtubule Disruption : It causes significant damage to the microtubule network, which is crucial for mitotic spindle formation during cell division .

Molecular docking studies have indicated that structural modifications in the pyrazole ring can significantly influence binding affinity and biological activity .

Study on Antiproliferative Effects

In a comprehensive study published in European Journal of Medicinal Chemistry, a series of pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. The study highlighted that compounds with specific substituents on the pyrazole ring exhibited enhanced activity due to improved interaction with tubulin .

In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is essential. Preliminary animal studies indicate that similar compounds may reduce tumor size in xenograft models, although detailed pharmacokinetic and toxicological profiles are still required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyrazole derivatives are often modified at positions 1, 4, and 5 to tune electronic, steric, and solubility properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Compound Name Substituents (Position) Salt Form Key Properties/Activities Reference
Target Compound 2-Methoxyphenyl (1), methylamine (4) Dihydrochloride High solubility; inferred stability
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine 2-Methylphenyl (1), difluoromethyl (5) Hydrochloride Pharmaceutical/agrochemical applications
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile 2,4-Dichlorophenyl (1), nitrile (4) None Antimicrobial activity
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine 3,4-Dimethoxyphenylmethyl (1) Hydrochloride Not explicitly reported
Key Observations:
  • Electron-Donating vs. In contrast, the 2,4-dichlorophenyl group in introduces electron-withdrawing effects, which may improve antimicrobial activity by increasing electrophilicity .
  • Salt Forms : Dihydrochloride and hydrochloride salts (e.g., target compound and ) improve solubility compared to neutral forms (e.g., ). This is critical for drug delivery and bioavailability .
  • Substituent Position : Modifications at position 5 (e.g., difluoromethyl in ) versus position 4 (methylamine in the target compound) alter steric bulk and hydrogen-bonding capacity, influencing target selectivity .

Pharmacological Activities

  • Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger antimicrobial effects. For example, 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile showed notable activity against E. coli and C. albicans . The target compound’s methoxy group, being electron-donating, may reduce such activity unless paired with complementary substituents.
  • Receptor Interactions: Pyrazole derivatives with amine substituents (e.g., methylamine in the target compound) are often explored as receptor antagonists or agonists.

Preparation Methods

Pyrazole Core Synthesis via Knorr [3+2] Cyclization

A fundamental step in preparing 1-(2-methoxyphenyl)-1H-pyrazole derivatives is the Knorr-type [3+2] cyclization reaction. This involves the condensation of 4-aryl-2,4-diketoesters with arylhydrazines in acidic media, typically glacial acetic acid under reflux conditions. For example, 4-aryl-2,4-diketoesters (such as those bearing a 2-methoxyphenyl group) react with 2-methoxyphenylhydrazine hydrochloride to form the pyrazole ring system.

  • Reaction conditions: Reflux in glacial acetic acid with catalytic hydrochloric acid for approximately 5 hours.
  • Workup: The reaction mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layer is washed with sodium bicarbonate, water, and brine, dried over sodium sulfate, and concentrated.
  • Purification: Flash chromatography using gradients of ethyl acetate in hexanes yields the pyrazole ester intermediates as foamy solids.

These pyrazole esters are subsequently hydrolyzed under basic conditions (e.g., lithium hydroxide in dioxane/water) to afford the corresponding pyrazole carboxylic acids, which serve as key intermediates for further functionalization.

Functionalization at the 4-Position: Introduction of the Methylamine Group

The 4-position of the pyrazole ring is amenable to nucleophilic substitution or reductive amination to introduce the methylamine moiety. One common approach involves:

  • Starting material: 1-(2-methoxyphenyl)-1H-pyrazol-4-carboxaldehyde or a related 4-substituted pyrazole.
  • Reaction: Reductive amination with methylamine or its derivatives in the presence of reducing agents (e.g., sodium cyanoborohydride) or direct nucleophilic substitution if a suitable leaving group is present at the 4-position.
  • Alternative: Condensation of the pyrazole aldehyde with methylamine followed by reduction.

The resulting 4-(methylaminomethyl)pyrazole derivatives are then converted into their dihydrochloride salts by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution), yielding the dihydrochloride salt form for enhanced stability and solubility.

Synthetic Route Summary and Reaction Conditions Table

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Knorr [3+2] cyclization 4-aryl-2,4-diketoester + 2-methoxyphenylhydrazine, reflux in glacial acetic acid with HCl for 5 h Pyrazole ester intermediate Purify by extraction and flash chromatography
2 Ester hydrolysis LiOH in dioxane/water, room temperature overnight Pyrazole carboxylic acid Acidify to precipitate acid
3 Reductive amination or substitution Methylamine + reducing agent (e.g., NaBH3CN) or nucleophilic substitution 4-(Methylaminomethyl)pyrazole derivative Formation of methylamine substituent
4 Salt formation HCl gas or HCl in solvent (ethanol/ether) {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride Enhances stability and solubility

Research Findings on Reaction Efficiency and Characterization

  • The Knorr cyclization typically yields pyrazole esters in moderate to high yields (70–90%), with purity confirmed by IR, ^1H NMR, and ^13C NMR spectroscopy. The absence of carbonyl and olefinic bands in IR confirms ring closure.
  • Hydrolysis of esters to acids proceeds efficiently under mild basic conditions without racemization or decomposition.
  • Reductive amination to introduce the methylamine group is selective and yields stable amine derivatives, which upon salt formation exhibit improved crystallinity and melting points, facilitating isolation and characterization.
  • Spectral data (NMR, IR) of the final dihydrochloride salt confirm the presence of the pyrazole ring, methoxyphenyl substituent, and methylamine group, with characteristic shifts and splitting patterns consistent with the proposed structure.

Notes on Alternative Methods and Catalytic Approaches

  • Some studies report oxidative arylation and chemoselective functionalization of aminopyrazoles using enzyme-mediated catalysis (e.g., laccase) to introduce substituents at specific positions, which could be adapted for functional group installation on the pyrazole ring.
  • Variations in the pyrazole substitution pattern and amine derivatives can be achieved by modifying the hydrazine or diketone starting materials, allowing structural diversity for pharmaceutical or material science applications.

Q & A

Q. What are the standard synthetic routes for {[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic addition-elimination reactions or cyclization of hydrazine derivatives with carbonyl compounds. For example, pyrazole rings can be formed using 1,3-diketones and hydrazines, followed by functionalization of the amine side chain. Reaction conditions (temperature, solvent, catalysts) significantly impact yields, which range from 61% to 95% for analogous compounds. Optimizing pH and using polar aprotic solvents (e.g., DMF) can enhance selectivity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., N-H stretches for amines, C-O-C for methoxyphenyl).
  • NMR : Confirms substituent positions on the pyrazole ring and methylene linkage (¹H and ¹³C).
  • Elemental microanalysis : Validates purity and stoichiometry .

Q. What pharmacological targets are associated with pyrazole derivatives like this compound?

Pyrazole derivatives exhibit activity against enzymes (e.g., kinase inhibitors), microbial targets, and cancer cell lines. The methoxyphenyl group may enhance lipophilicity, influencing membrane permeability, while the dihydrochloride salt improves aqueous solubility for in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

SAR studies involve systematic modification of substituents (e.g., replacing methoxy with halogens or alkyl groups) and evaluating biological activity changes. For example, Comparative data show that methoxyphenoxy groups enhance anti-inflammatory activity, while difluoromethyl groups improve metabolic stability. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like adenosine receptors .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?

Discrepancies may arise from differences in bioavailability or metabolic degradation. Strategies include:

  • Pharmacokinetic profiling : Assess plasma stability and hepatic metabolism.
  • Prodrug design : Modify the amine group to enhance in vivo stability.
  • Dose-response studies : Identify efficacy thresholds in animal models .

Q. What computational methods are effective in predicting the binding mode of this compound?

Molecular dynamics simulations and binding free energy calculations (e.g., MM-PBSA) can model interactions with targets like G-protein-coupled receptors. For example, the methylene linker may form hydrophobic interactions, while the amine group participates in hydrogen bonding .

Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?

Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) effectively separates polar byproducts. Recrystallization from ethanol/acetone mixtures improves purity, as demonstrated for structurally similar pyrazole derivatives .

Q. How does the hydrochloride salt form influence physicochemical properties?

The dihydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stability by reducing hygroscopicity. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can identify degradation pathways .

Q. What role does X-ray crystallography play in characterizing this compound?

Single-crystal X-ray diffraction resolves bond angles, dihedral angles (e.g., between pyrazole and methoxyphenyl rings), and hydrogen-bonding networks. For example, intramolecular N-H⋯O interactions may stabilize the conformation .

Q. How can researchers mitigate synthetic challenges in scaling up this compound?

  • Flow chemistry : Improves heat transfer and reduces side reactions in exothermic steps.
  • Catalyst screening : Pd/C or copper salts can accelerate coupling reactions.
  • DoE (Design of Experiments) : Identifies critical process parameters (e.g., stoichiometry, agitation rate) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride
Reactant of Route 2
{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.